4-Bromo-N-cyclobutylaniline hydrochloride
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Overview
Description
4-Bromo-N-cyclobutylaniline hydrochloride is a chemical compound with the molecular formula C10H12BrN·HCl. It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclobutyl group and the aromatic ring is substituted with a bromine atom at the para position. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclobutylaniline hydrochloride typically involves a multi-step process:
Bromination of Aniline: Aniline is first brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 4-bromoaniline.
Cyclobutylation: The 4-bromoaniline is then reacted with cyclobutyl halide (e.g., cyclobutyl chloride) in the presence of a base such as sodium hydride or potassium carbonate to form 4-Bromo-N-cyclobutylaniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclobutylaniline hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso, nitro, or azo compounds.
Reduction: The compound can be reduced to remove the bromine atom or to convert the aniline to a more reduced form such as an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or nitric acid are employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation are used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include nitrosoanilines, nitroanilines, and azo compounds.
Reduction: Products include debrominated anilines and cyclobutylamines.
Scientific Research Applications
4-Bromo-N-cyclobutylaniline hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclobutylaniline hydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atom and the cyclobutyl group contribute to its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Lacks the cyclobutyl group, making it less sterically hindered and potentially less selective in biological applications.
N-Cyclobutylaniline: Lacks the bromine atom, which may reduce its reactivity in nucleophilic substitution reactions.
4-Chloro-N-cyclobutylaniline: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
4-Bromo-N-cyclobutylaniline hydrochloride is unique due to the presence of both the bromine atom and the cyclobutyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the cyclobutyl group provides steric hindrance that can influence its interaction with molecular targets.
Properties
IUPAC Name |
4-bromo-N-cyclobutylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFDAYLONPGCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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